L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine
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Overview
Description
L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine is a peptide compound composed of five amino acids: methionine, tyrosine, glycine, phenylalanine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid (L-asparagine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-phenylalanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-tyrosine, and L-methionine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides or succinimidyl esters, can be used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes, alter signal transduction pathways, or affect gene expression.
Comparison with Similar Compounds
Similar Compounds
N-formyl-L-methionyl-L-leucyl-L-phenylalanine: A tripeptide with similar amino acid composition but different sequence and functional properties.
L-methionyl-L-asparagine: A dipeptide that shares the methionine and asparagine residues but lacks the additional amino acids present in L-Methionyl-L-tyrosylglycyl-L-phenylalanyl-L-asparagine.
Uniqueness
This compound is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing novel applications in various scientific fields.
Properties
CAS No. |
515139-75-0 |
---|---|
Molecular Formula |
C29H38N6O8S |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H38N6O8S/c1-44-12-11-20(30)26(39)34-21(14-18-7-9-19(36)10-8-18)27(40)32-16-25(38)33-22(13-17-5-3-2-4-6-17)28(41)35-23(29(42)43)15-24(31)37/h2-10,20-23,36H,11-16,30H2,1H3,(H2,31,37)(H,32,40)(H,33,38)(H,34,39)(H,35,41)(H,42,43)/t20-,21-,22-,23-/m0/s1 |
InChI Key |
UIWWITREAMQVGX-MLCQCVOFSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(=O)N)C(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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